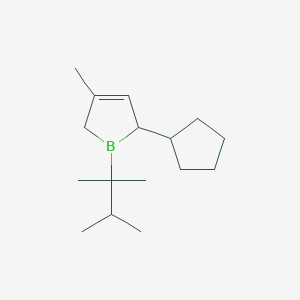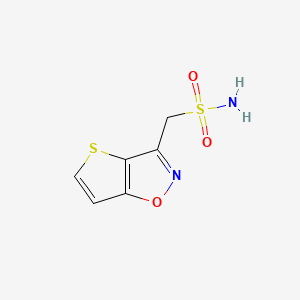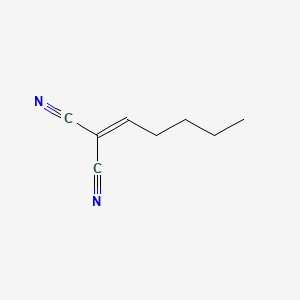
2-Pentylidenemalononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylidenemalononitrile is an organic compound characterized by the presence of a pentylidene group attached to a malononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pentylidenemalononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with malononitrile in the presence of a base catalyst. For instance, the reaction between pentanal and malononitrile in the presence of a base such as piperidine or pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of solid base catalysts, such as hydrotalcites, can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amines or other reduced products.
Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
2-Pentylidenemalononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Pentylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The compound’s reactivity is influenced by the electronic properties of the pentylidene group, which can stabilize or destabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a pentylidene group.
Ethylidenemalononitrile: Contains an ethylidene group instead of a pentylidene group.
Methylidenemalononitrile: Contains a methylidene group instead of a pentylidene group.
Uniqueness: 2-Pentylidenemalononitrile is unique due to the presence of the pentylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
112654-35-0 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-pentylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-2-3-4-5-8(6-9)7-10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RADLRJJXSMRHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



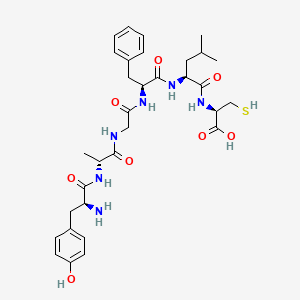

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

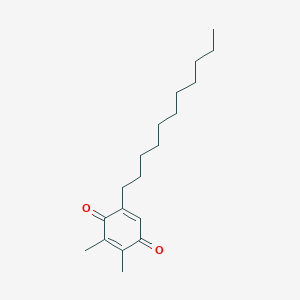
silane](/img/structure/B14316545.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
